2,3-Dihydroxy-12-oleanen-28-oic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

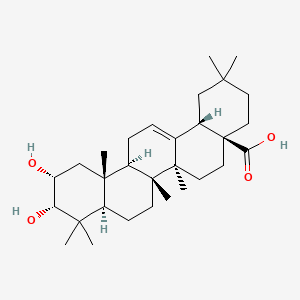

2,3-Dihydroxy-12-oleanen-28-oic acid: is a pentacyclic triterpenoid that is the 3α-hydroxy epimer of maslinic acid. It is isolated from plants such as Prunella vulgaris and Isodon japonicus and exhibits notable anti-inflammatory activity . The molecular formula of this compound is C30H48O4, and it has a molecular weight of 472.7 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-12-oleanen-28-oic acid involves the epimerization of maslinic acid. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts to induce the desired stereochemical change. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound typically involves the extraction and purification from natural sources, such as the leaves and stems of Prunella vulgaris and Isodon japonicus. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

化学反应分析

Oxidation Reactions

The hydroxyl groups at C-2 and C-3 undergo selective oxidation to form ketones, enabling further functionalization:

-

C-3 Oxidation : Treatment with Jones’ reagent converts the 3β-hydroxyl group to a ketone, yielding 3-oxo derivatives. This reaction is critical for altering electronic properties and enhancing bioactivity .

-

C-2 Oxidation : Similarly, oxidation of the 2α-hydroxyl group produces 2-oxo derivatives, which serve as intermediates for Wittig reactions .

Example Reaction Pathway :

2,3-Dihydroxy-12-oleanen-28-oic acid → (Jones’ reagent) → 3-Oxo-2α-hydroxy-12-oleanen-28-oic acid

Esterification and Glycosylation

The C-28 carboxylic acid participates in esterification and glycosylation to improve solubility or modulate activity:

-

Methyl Ester Formation : Reaction with methanol under acidic conditions produces methyl esters (e.g., methyl 2α,3β-dihydroxy-12-oleanen-28-oate), a common step in semi-synthetic workflows .

-

Sulfation and Glucosylation :

Key Derivatives :

| Derivative | Modification Site | Biological Relevance | Source |

|---|---|---|---|

| Methyl ester | C-28 | Intermediate for rearrangements | |

| 3-Sulfate glucosyl ester | C-3, C-28 | Enhanced bioavailability |

Solvolysis and A-Ring Rearrangements

Tosyl derivatives of the compound undergo solvolysis, leading to structural rearrangements:

-

Acetolysis of 2-Tosyl Derivatives : Reaction with AcOK/AcOH induces a 2(3)→4-abeo rearrangement , forming a cyclopentanic A-ring aldehyde (methyl A-neo-3α-formyl-12-oleanen-28-oate ) .

-

Mechanistic Insight : The trans-periplanar alignment of the tosyloxy group (C-2) and the C-3/C-4 bond facilitates concerted bond migration, confirmed by NMR and computational studies .

Reaction Conditions :

Wittig Reactions

3-Oxo derivatives react with phosphonium ylides to introduce alkenes:

-

Example : Treatment with methyltriphenylphosphonium bromide and sec-butyllithium yields 3α-ethenyl derivatives , expanding structural diversity .

Product Profile :

Biological Activity-Driven Modifications

Derivatives are synthesized to probe structure-activity relationships:

-

Apoptosis Induction : Methyl esters and oxidized derivatives (e.g., 3-oxo analogs) show enhanced caspase-3 activation in colon cancer cells .

-

Cytotoxicity : Low cytotoxicity of parent compound necessitates functionalization (e.g., sulfation) to improve therapeutic indices .

Computational and Spectroscopic Validation

-

13C NMR Predictions : Density functional theory (DFT) calculations (B3LYP/6-31G*) align with experimental shifts, validating reaction products (e.g., δC deviations <3 ppm for methyl groups) .

-

MS/MS Fragmentation : Used to characterize sulfated and glucosylated derivatives, confirming ester linkages .

科学研究应用

Anti-inflammatory Effects

Maslinic acid exhibits potent anti-inflammatory properties. Research has shown that it inhibits the production of pro-inflammatory cytokines and reduces oxidative stress. For instance, a study demonstrated that maslinic acid significantly suppressed the expression of cyclooxygenase 2 (COX-2) and inducible nitric oxide synthase (iNOS) in cultured astrocytes stimulated with lipopolysaccharide (LPS) .

Anticancer Properties

Maslinic acid has been identified as having anticancer effects, particularly against colon cancer cells. Studies involving HT29 and Caco-2 colon cancer cell lines revealed that maslinic acid induced apoptosis through caspase-dependent mechanisms, leading to cell cycle arrest and DNA fragmentation . The compound was found to inhibit cell growth at concentrations ranging from 61 to 116 µM, demonstrating its potential as a therapeutic agent for cancer treatment.

Antioxidant Activity

Maslinic acid possesses significant antioxidant capabilities, which help in neutralizing free radicals and reducing cellular damage. This property is crucial in preventing oxidative stress-related diseases and has implications in aging and chronic disease management .

Nutritional Applications

Maslinic acid is increasingly recognized for its health benefits when included in dietary sources. As a component of the Mediterranean diet, it contributes to cardiovascular health and has been associated with reduced risks of chronic diseases due to its anti-inflammatory and antioxidant properties .

Agricultural Uses

In agriculture, maslinic acid has been studied for its potential as a natural pesticide and growth regulator. Its ability to enhance plant resistance against pathogens can lead to reduced reliance on synthetic pesticides, promoting sustainable agricultural practices .

Case Studies

作用机制

The mechanism of action of 2,3-Dihydroxy-12-oleanen-28-oic acid involves the modulation of various molecular targets and pathways. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, this compound activates antioxidant response elements (AREs) and increases the expression of heme oxygenase-1 (HO-1), providing protection against oxidative stress .

相似化合物的比较

Similar Compounds

Similar compounds to 2,3-Dihydroxy-12-oleanen-28-oic acid include:

Maslinic acid: The parent compound, also a pentacyclic triterpenoid with similar biological activities.

Oleanolic acid: Another triterpenoid with anti-inflammatory and antioxidant properties.

Ursolic acid: A triterpenoid known for its anti-tumor and anti-inflammatory effects.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its distinct epimeric form may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .

属性

分子式 |

C30H48O4 |

|---|---|

分子量 |

472.7 g/mol |

IUPAC 名称 |

(4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,23+,27-,28+,29+,30-/m0/s1 |

InChI 键 |

MDZKJHQSJHYOHJ-HFYZCPLSSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C |

手性 SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@H](C3(C)C)O)O)C |

规范 SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。